BDH succinate salt

Description

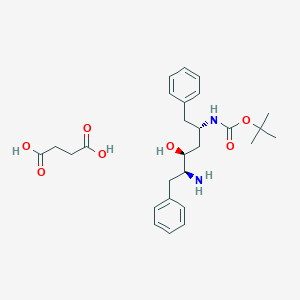

Structure

3D Structure of Parent

Properties

IUPAC Name |

butanedioic acid;tert-butyl N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C23H32N2O3.C4H6O4/c2*1-23(2,3)28-22(27)25-19(14-17-10-6-4-7-11-17)16-21(26)20(24)15-18-12-8-5-9-13-18;5-3(6)1-2-4(7)8/h2*4-13,19-21,26H,14-16,24H2,1-3H3,(H,25,27);1-2H2,(H,5,6)(H,7,8)/t2*19-,20-,21-;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGICBLJBHDBSG-VVQWQMBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N)O.CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N)O.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)N)O.CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)N)O.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H70N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

887.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183388-64-9 | |

| Record name | 5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane hemisuccinate, (2S,3S,5S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183388649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, compd. with 1,1-dimethylethyl [(1S,3S,4S)-4-amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]carbamate (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-TERT-BUTYLOXYCARBONYLAMINO-2-AMINO-3-HYDROXY-1,6-DIPHENYLHEXANE HEMISUCCINATE, (2S,3S,5S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W07J0Z39C9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane Succinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate is a pivotal chiral building block in the synthesis of several prominent antiretroviral drugs, most notably the HIV protease inhibitors Atazanavir and Ritonavir.[1] Its specific stereochemistry is crucial for the efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its role in pharmaceutical manufacturing.

Chemical and Physical Properties

The physical and chemical properties of (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate are summarized in the table below. It is important to note that some variations in reported values exist across different suppliers, which may be attributed to differences in the salt form (hemisuccinate vs. succinate) and purity.

| Property | Value | Source |

| Chemical Name | (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate | [2][3] |

| Synonyms | BDH succinate salt, tert-butyl N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate succinate | [4] |

| CAS Number | 183388-64-9 | [2][3] |

| Molecular Formula | C₂₇H₃₈N₂O₇ (for the succinate salt) | [3][4] |

| Molecular Weight | 502.61 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 175-177 °C | [5] |

| Solubility | Soluble in water and polar solvents. Sparingly soluble in methanol. | [5] |

| Specific Optical Rotation | -4.0° to -8.0° (c=0.5 in DMF at 25°C) | |

| Storage Conditions | 2-8°C, sealed, away from moisture and light | [3] |

| Purity | ≥98% | [5] |

Synthesis and Purification

The synthesis of (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate is a multi-step process that is a key part of the overall synthesis of Ritonavir. The following is a representative experimental protocol derived from the patent literature.

Experimental Protocol: Synthesis of the Free Base

A plausible synthetic route to the free base, (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane, involves the stereoselective reduction of a ketone precursor, followed by deprotection steps. One patented method describes the reduction of (S,Z)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one, followed by Boc protection and subsequent debenzylation.

Step 1: Stereoselective Reduction and Boc Protection

-

The precursor, (S,Z)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one, is subjected to carbonyl and C=C bond reduction to yield (2S,3S,5S)-5-amino-2-(N,N-dibenzylamino)-3-hydroxy-1,6-diphenylhexane.

-

The resulting compound is then protected with a tert-butoxycarbonyl (Boc) group to give (2S,3S,5S)-2-(N,N-dibenzylamino)-3-hydroxy-5-(tert-butoxycarbonylamino)-1,6-diphenylhexane.

Step 2: Debenzylation

-

The dibenzyl groups are removed via catalytic hydrogenation to yield the crude product, (2S,3S,5S)-2-amino-3-hydroxy-5-(tert-butoxycarbonylamino)-1,6-diphenylhexane.

Step 3: Purification of the Free Base

-

The crude product is purified by washing with an alkaline solution and sodium chloride solution.

-

Crystallization from a suitable solvent, such as n-heptane, yields the purified free base.

Experimental Protocol: Formation of the Succinate Salt

-

The purified free base, (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane, is dissolved in a suitable organic solvent.

-

A solution of succinic acid in a compatible solvent is added dropwise to the solution of the free base with stirring.

-

The resulting precipitate, (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate, is collected by filtration.

-

The salt is washed with a cold solvent and dried under vacuum to yield the final product.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

-

Column: A chiral column, such as one based on a macrocyclic glycopeptide or a Pirkle-concept phase, would be suitable.

-

Mobile Phase: A mixture of a polar organic solvent (e.g., methanol, ethanol, or isopropanol) and a non-polar solvent (e.g., hexane), with a small amount of an acidic or basic modifier to improve peak shape.

-

Detection: UV detection at a wavelength where the phenyl groups absorb (around 254 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. While specific spectral data is not publicly available, the expected spectra would show characteristic peaks for the aromatic protons of the two phenyl groups, the protons of the hexane backbone, the tert-butyl group of the Boc protecting group, and the methylene protons of the succinate counter-ion.

Role in Pharmaceutical Synthesis

(2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate serves as a critical chiral intermediate. The specific arrangement of the amino, hydroxyl, and protected amino groups, along with the stereocenters, is essential for the subsequent coupling reactions that lead to the final API.

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for the preparation of the target compound.

Role as a Chiral Intermediate

Caption: Role as a key chiral intermediate in API synthesis.

Hypothetical Signaling Pathway Involvement (as a building block)

As this compound is a synthetic intermediate, it does not have a direct role in biological signaling pathways. The following diagram illustrates its conceptual position as a precursor to a biologically active molecule that does interact with a signaling pathway.

Caption: Conceptual role as a precursor to a signaling pathway inhibitor.

References

- 1. CN106380412A - Method for synthesizing ritonavir intermediate - Google Patents [patents.google.com]

- 2. (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate Online | (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate Manufacturer and Suppliers [scimplify.com]

- 3. 183388-64-9 CAS MSDS ((2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. [2S,3S,5S]-2-Amino-3-hydroxy-5-tert-butyloxycarbonylamino-1,6-diphenylhexane succinate salt | C27H38N2O7 | CID 11997925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN101967130A - Synthesis method of ritonavir midbody - Google Patents [patents.google.com]

In-depth Technical Guide: (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane Succinate (BDH Succinate Salt)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate, commonly referred to as BDH succinate salt, is a chiral building block of significant interest in pharmaceutical synthesis. Its primary application lies as a key intermediate in the synthesis of the HIV protease inhibitor, Ritonavir.[1] This guide provides a comprehensive overview of its chemical structure, analytical methods for its characterization, and its role in synthetic pathways.

Chemical Structure and Properties

This compound is the succinate salt of a protected diaminohexane derivative. The tert-butyloxycarbonyl (Boc) protecting group on one of the amino functionalities enhances its stability and solubility, making it amenable to various synthetic transformations.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate | [3] |

| CAS Number | 183388-64-9 | [4] |

| Molecular Formula | C₂₇H₃₈N₂O₇ | [3] |

| Molecular Weight | 502.61 g/mol | [3] |

| Appearance | White to off-white solid | |

| Melting Point | Approximately 142-150 °C | |

| Purity | ≥99.0% | |

| Specific Optical Rotation | -4.0° to -8.0° (c=0.5, DMF) | |

| Succinic Acid Content | 12.0% - 14.5% |

Synthesis and Role in Ritonavir Production

This compound is a crucial intermediate in the multi-step synthesis of Ritonavir. The synthesis of BDH itself involves several stereoselective steps to establish the three chiral centers.[5] Once this compound is obtained and purified, it undergoes further reactions to complete the synthesis of the final active pharmaceutical ingredient.

The following diagram illustrates a simplified workflow for the synthesis of Ritonavir, highlighting the central role of the free base form of BDH.

Caption: Simplified workflow for the synthesis of Ritonavir from this compound.

Analytical Characterization

The purity and identity of this compound are critical for its use in pharmaceutical manufacturing. A combination of chromatographic and spectroscopic techniques is employed for its analysis.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a standard method for assessing the purity of this compound and related impurities. While a specific monograph for this intermediate may not be publicly available, a general method can be adapted from the analysis of Ritonavir and its intermediates.

Table 2: General HPLC Protocol for Analysis

| Parameter | Description |

| Column | C8 or C18, 5 µm particle size, e.g., 250 mm x 4.6 mm |

| Mobile Phase A | Phosphate or Acetate Buffer (e.g., 20 mM, pH adjusted) |

| Mobile Phase B | Acetonitrile |

| Gradient | A suitable gradient program to resolve the main peak from impurities. |

| Flow Rate | 1.0 - 1.5 mL/min |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |

| Detection | UV at a suitable wavelength (e.g., 210-240 nm) |

| Injection Volume | 10 - 20 µL |

| Sample Preparation | Dissolve the sample in a suitable diluent (e.g., a mixture of mobile phase A and B). |

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Key expected signals in the ¹H NMR spectrum would include those for the aromatic protons of the phenyl groups, the methine and methylene protons of the hexane backbone, the tert-butyl protons of the Boc group, and the exchangeable protons of the amino and hydroxyl groups. The ¹³C NMR would show characteristic signals for the carbonyl carbons of the Boc group and the succinate, as well as the aromatic and aliphatic carbons.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as N-H, O-H, C=O (from the carbamate and carboxylic acid), and aromatic C-H bonds.

The following diagram outlines a general workflow for the analytical characterization of this compound.

Caption: General analytical workflow for the characterization of this compound.

Biological Context and Signaling Pathways

Currently, there is no significant evidence in the public domain to suggest that this compound has direct biological activity or is involved in specific signaling pathways. Its primary role is that of a synthetic intermediate. The biological activity of interest arises after its conversion to Ritonavir. Ritonavir is a potent inhibitor of the HIV-1 protease.[6] Additionally, it is a strong inhibitor of the cytochrome P450 enzyme CYP3A4, which is why it is often used as a pharmacokinetic enhancer for other protease inhibitors.[7] The bioactivation pathways of Ritonavir itself have been studied, but this is distinct from the activity of the this compound intermediate.[8][9]

Conclusion

(2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate is a well-defined, chiral chemical intermediate that is critical for the synthesis of Ritonavir. Its identity and purity can be rigorously controlled using standard analytical techniques such as HPLC and spectroscopy. While it does not possess inherent biological activity in the context of signaling pathways, its correct synthesis and characterization are paramount for the successful production of a vital antiretroviral therapeutic. This guide provides a foundational understanding for researchers and professionals working with this important compound.

References

- 1. molwaysourcing.com [molwaysourcing.com]

- 2. chemimpex.com [chemimpex.com]

- 3. [2S,3S,5S]-2-Amino-3-hydroxy-5-tert-butyloxycarbonylamino-1,6-diphenylhexane succinate salt | C27H38N2O7 | CID 11997925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. CN111393329A - Preparation method of ritonavir and lopinavir intermediate - Google Patents [patents.google.com]

- 6. Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Ritonavir: 25 Years’ Experience of Concomitant Medication Management. A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolomic screening and identification of the bioactivation pathways of ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolomic screening and identification of bioactivation pathways of ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

The Role of BDH Succinate Salt in Chiral Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of chiral synthesis, the precise construction of stereogenic centers is paramount. BDH succinate salt, chemically known as (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate, serves as a critical chiral building block rather than a classical resolving agent. Its primary application lies in providing a pre-defined stereochemical scaffold for the synthesis of complex molecules, most notably the HIV protease inhibitor, Ritonavir. This guide elucidates the mechanism of action of this compound by detailing its own stereoselective synthesis, the role of the succinate salt in purification, and its subsequent application, thereby providing a comprehensive technical resource for professionals in the field of drug development and organic synthesis.

Core Concept: A Chiral Building Block, Not a Resolving Agent

Contrary to a common misconception, this compound does not function by resolving a racemic mixture of another compound. Instead, it is an enantiomerically pure molecule with three defined chiral centers. Its "mechanism of action" in chiral synthesis is the direct incorporation of its inherent chirality into a larger target molecule. The succinate salt formation is a crucial step for the purification and stabilization of the chiral diamine, ensuring its high stereochemical purity for subsequent reactions.

Stereoselective Synthesis of the Chiral Amine

The chirality of the this compound is established during the multi-step synthesis of its free amine, (2S,3S,5S)-2-amino-3-hydroxy-5-(tert-butyloxycarbonylamino)-1,6-diphenylhexane. The following is a representative synthetic pathway derived from patent literature.

Experimental Protocol:

Step 1: Synthesis of (S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one

This step involves the condensation of L-phenylalanine with other reagents to form the foundational backbone of the molecule.

Step 2: Diastereoselective Reduction and Boc Protection

The keto-imine intermediate from Step 1 undergoes a diastereoselective reduction of the carbonyl group and reduction of the carbon-carbon double bond. This is a critical step in setting two of the three chiral centers. The primary amino group is then protected with a tert-butyloxycarbonyl (Boc) group.

Step 3: Catalytic Debenzylation to Yield the Chiral Amine

The dibenzyl protecting group on the secondary amine is removed via catalytic hydrogenation to yield the free diamine, (2S,3S,5S)-2-amino-3-hydroxy-5-(tert-butyloxycarbonylamino)-1,6-diphenylhexane. A patent describes a method where (2S,3S,5S)-2-N,N-dibenzylamino-3-hydroxy-5-tert-butoxycarbonylamino-1,6-diphenylhexane is treated with palladium on carbon and ammonium formate in methanol under hydrogen pressure. This process yields the desired chiral amine with a high diastereomeric excess.

Step 4: Purification via Succinate Salt Formation

The crude chiral amine from Step 3 is purified by forming the succinate salt. The amine is dissolved in a suitable solvent, such as ethyl acetate, and treated with succinic acid. The resulting succinate salt precipitates out of the solution with high purity. This salt formation is effective in removing diastereomeric impurities. The purified salt can then be carried forward to the next synthetic step or the free amine can be liberated by treatment with a base.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and properties of the intermediates and the final this compound.

| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Optical Rotation |

| (S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one | C₃₂H₃₂N₂O | 460.61 | 95-105 | -140.0° to -160.0° (c=0.5 in DMF)[1] |

| (2S,3S,5S)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol | C₃₂H₃₆N₂O | 464.65 | Not specified | Not specified |

| (2S,3S,5S)-2-Amino-3-hydroxy-5-(tert-butyloxycarbonylamino)-1,6-diphenylhexane | C₂₃H₃₂N₂O₃ | 384.51 | 71-74 | Not specified |

| (2S,3S,5S)-2-Amino-3-hydroxy-5-(tert-butyloxycarbonylamino)-1,6-diphenylhexane Succinate | C₂₇H₃₈N₂O₇ | 502.61 | 142-150 | -4.0° to -8.0° (c=0.5 in DMF)[2] |

| Synthetic Step | Yield | Diastereomeric Excess (de%) | Purity |

| Catalytic debenzylation of (2S,3S,5S)-2-N,N-dibenzylamino-3-hydroxy-5-tert-butoxycarbonylamino-1,6-diphenylhexane to (2S,3S,5S)-2-amino-3-hydroxy-5-(tert-butoxycarbonylamino)-1,6-diphenylhexane, followed by purification. In a specific patent, 37.73g of the intermediate BDH was obtained from 56.48g of the dibenzylated precursor, which corresponds to a yield of approximately 92%. The diastereomeric excess was reported to be 98.2%.[3] | 92% | 98.2% | >99% |

| Purification of (2S,3S,5S)-2-amino-3-hydroxy-5-(tert-butoxycarbonylamino)-1,6-diphenylhexane via succinate salt formation. The succinate salt is formed to achieve high purity, often exceeding 99%.[2] | - | - | >99% |

Visualizing the Process

Synthetic Workflow for this compound

The following diagram illustrates the key steps in the synthesis of the chiral building block.

Caption: Synthetic pathway to high-purity this compound.

Logical Relationship in Chiral Synthesis Application

This diagram shows the role of the this compound as a chiral precursor in a larger synthesis.

Caption: Role of this compound in target-oriented chiral synthesis.

Conclusion

This compound is a valuable and highly specialized chiral building block. Its "mechanism of action" is not one of chiral resolution but of transferring its inherent, synthetically predefined stereochemistry to a target molecule. The stereoselective synthesis of the parent amine, coupled with the highly effective purification via succinate salt crystallization, provides drug development professionals with a reliable source of chirality for the construction of complex and life-saving pharmaceuticals. Understanding this distinction is crucial for the effective application of this important synthetic intermediate.

References

An In-depth Technical Guide on Succinate Derivatives of 1,4-Butanediol for Synthesis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "BDH succinate salt" is not a standard chemical identifier. This guide interprets the query as referring to succinate derivatives of 1,4-Butanediol (BDO), a compound historically supplied by British Drug Houses (BDH). The focus will be on the synthesis and properties of materials derived from these two precursors, such as the biodegradable polymer poly(butylene succinate) (PBS) and related compounds.

Introduction

Succinate salts and esters are of significant interest in both materials science and drug development. Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, is now recognized as an important signaling molecule in pathophysiology, particularly in cancer and inflammation.[1][2] 1,4-Butanediol (BDO) is a versatile diol used extensively as a solvent and a monomer for producing polymers like polyurethanes and polyesters.[3][4]

The combination of succinic acid and 1,4-butanediol is the foundation for poly(butylene succinate) (PBS), a biodegradable polyester with applications ranging from packaging to biomedical devices.[5][6] Furthermore, the principles of forming succinate esters and salts are central to drug formulation, where modifying a parent molecule can enhance properties like solubility, stability, and bioavailability.[7][8]

This technical guide provides a comprehensive overview of the physicochemical properties of the precursor molecules, detailed protocols for synthesis and characterization, and insights into the relevant signaling pathways involving succinate.

Physicochemical Properties of Core Components

For any synthesis, understanding the properties of the starting materials is critical. The following tables summarize the key physicochemical data for 1,4-Butanediol, Succinic Acid, and its common salt, Sodium Succinate.

Table 1: Physicochemical Properties of 1,4-Butanediol (BDO)

| Property | Value | References |

| IUPAC Name | Butane-1,4-diol | [9] |

| CAS Number | 110-63-4 | [4] |

| Molecular Formula | C₄H₁₀O₂ | [9] |

| Molecular Weight | 90.12 g/mol | [10] |

| Appearance | Colorless, viscous liquid or solid (depending on temp.) | [4][9] |

| Melting Point | 20.1 °C (68.2 °F) | [4][11] |

| Boiling Point | 235 °C (455 °F) | [3][4] |

| Density | 1.017 g/cm³ (at 20 °C) | [4] |

| Solubility in Water | Miscible | [3][4] |

| Flash Point | >121 °C (Open Cup) | [4] |

| Autoignition Temp. | 350 °C (662 °F) | [4] |

| Refractive Index (n_D) | 1.4460 (at 20 °C) | [3] |

Table 2: Physicochemical Properties of Succinic Acid

| Property | Value | References |

| IUPAC Name | Butanedioic acid | [12] |

| CAS Number | 110-15-6 | [12] |

| Molecular Formula | C₄H₆O₄ | [12] |

| Molecular Weight | 118.09 g/mol | [13] |

| Appearance | White, odorless crystalline solid | [14][15] |

| Melting Point | 184–190 °C (363–374 °F) | [14] |

| Boiling Point | 235 °C (455 °F) | [14] |

| Density | 1.56 g/cm³ | [14] |

| Solubility in Water | 80 g/L (at 20 °C) | [14] |

| pKa Values | pKa₁ = 4.2, pKa₂ = 5.6 | [13][14] |

Table 3: Physicochemical Properties of Disodium Succinate

| Property | Value | References |

| IUPAC Name | Disodium butanedioate | [16] |

| CAS Number | 150-90-3 (Anhydrous) | [17] |

| Molecular Formula | C₄H₄Na₂O₄ (Anhydrous) | [16] |

| Molecular Weight | 162.05 g/mol (Anhydrous) | [16] |

| Appearance | White crystalline particles or powder | [16][17] |

| Melting Point | >400 °C (Anhydrous) | [18] |

| Solubility in Water | >100 g/L | [18] |

| pH (0.1 M solution) | Neutral to slightly alkaline | [19] |

Experimental Protocols

Synthesis of Poly(butylene succinate) (PBS)

This protocol describes a common two-step melt polycondensation method for synthesizing the biodegradable polyester PBS from 1,4-butanediol and succinic acid.[5][6]

Materials:

-

Succinic Acid (SA)

-

1,4-Butanediol (BDO)

-

Titanium(IV) butoxide (TBT) or other suitable catalyst

-

High-vacuum pump

-

Glass reactor with mechanical stirrer, nitrogen inlet, and distillation outlet

Procedure:

-

Esterification:

-

Charge the reactor with equimolar amounts of succinic acid and 1,4-butanediol. A slight excess of BDO (e.g., 1.1:1 molar ratio of BDO:SA) is often used to compensate for its potential loss during heating.

-

Purge the system with dry nitrogen gas.

-

Heat the mixture to 180-200°C under a nitrogen atmosphere with continuous stirring.

-

Water will be produced as a byproduct and should be continuously removed via distillation.

-

Maintain these conditions for 2-4 hours, or until the theoretical amount of water has been collected.

-

-

Polycondensation:

-

Add the catalyst (e.g., TBT, ~250 ppm) to the reactor containing the oligoesters from the first step.

-

Gradually increase the temperature to 220-240°C.

-

Simultaneously, reduce the pressure of the system slowly to below 1 Torr using a high-vacuum pump.

-

During this stage, excess BDO is distilled off as the polymer chains grow in length, indicated by an increase in the viscosity of the melt.

-

Continue the reaction for 3-5 hours under high vacuum and high temperature until the desired molecular weight is achieved (monitored by stirrer torque or melt viscosity).

-

Once complete, cool the reactor and extrude the resulting PBS polymer under nitrogen pressure.

-

General Protocol for Salt Formation Screening

For drug development, creating a salt of an active pharmaceutical ingredient (API) can modify its properties. This protocol outlines a general method for screening potential salt forms.[8][20]

Materials:

-

Active Pharmaceutical Ingredient (API) with an ionizable group (acidic or basic)

-

A selection of counter-ions (e.g., succinic acid, tartaric acid, sodium hydroxide)[21]

-

Various solvents (e.g., ethanol, acetone, water, isopropanol)

-

Small-scale vials or multi-well plates

Procedure:

-

Preparation:

-

Prepare stock solutions of the API and a range of counter-ions in suitable solvents.

-

The pKa of the API and counter-ions should be considered; a pKa difference greater than 2-3 units generally favors salt formation.

-

-

Screening:

-

In separate vials, combine the API solution with each counter-ion solution, typically in a 1:1 molar ratio.

-

Allow the mixtures to stir or stand at different conditions (e.g., room temperature, 4°C, 50°C) to induce crystallization.

-

Methods like slow evaporation, cooling crystallization, or anti-solvent addition can be employed.

-

-

Isolation and Analysis:

-

If a solid precipitate forms, isolate it by filtration and wash with a small amount of cold solvent.

-

Dry the solid under vacuum.

-

Analyze the resulting solid to confirm salt formation and characterize its properties using the methods described in the next section.

-

Characterization of Synthesized Materials

Confirming the identity and purity of a newly synthesized salt or polymer is essential. The following techniques are standard for characterization.[20][21][22]

Methodologies:

-

Powder X-Ray Diffraction (PXRD): Used to determine the crystallinity and crystal form of a solid. A new diffraction pattern compared to the starting materials indicates the formation of a new solid phase.[20][22]

-

Differential Scanning Calorimetry (DSC): Measures thermal transitions, such as melting point and glass transition temperature. A sharp, single melting endotherm different from the precursors can confirm the formation of a new, pure crystalline compound.[21][22]

-

Thermogravimetric Analysis (TGA): Determines the thermal stability and decomposition temperature of the material. It can also quantify the presence of solvates or hydrates.[22]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Identifies functional groups. For salt formation, shifts in the characteristic peaks of the ionizable groups (e.g., carboxylate vs. carboxylic acid) confirm proton transfer. For polyesters, the appearance of a strong ester carbonyl peak is indicative of successful synthesis.[21][22]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure. Chemical shifts can confirm salt formation or the new covalent bonds in a polymer backbone.[21]

-

Solubility Studies: The equilibrium solubility of a new salt is determined in various solvents and buffers (e.g., water, simulated gastric fluid) to assess improvements over the parent API.[20]

Visualizations: Workflows and Pathways

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of a new chemical entity, such as a succinate salt or ester.

Caption: A logical workflow for synthesizing and characterizing new succinate derivatives.

Succinate Signaling via SUCNR1 (GPR91) Receptor

Extracellular succinate acts as a signaling molecule by activating the G-protein coupled receptor SUCNR1 (also known as GPR91). This pathway is implicated in inflammation and cancer metastasis.[23][24][25]

Caption: Activation of the SUCNR1 receptor by succinate and downstream signaling effects.

Polycondensation Reaction Diagram

The formation of poly(butylene succinate) is a polycondensation reaction where molecules of succinic acid and 1,4-butanediol join together, releasing water.

Caption: The polycondensation reaction forming PBS from its monomers.

References

- 1. Frontiers | Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer [frontiersin.org]

- 2. Succinate in the cancer–immune cycle [authors.library.caltech.edu]

- 3. 1,4-Butanediol - Wikipedia [en.wikipedia.org]

- 4. atamankimya.com [atamankimya.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities | Semantic Scholar [semanticscholar.org]

- 8. pharmtech.com [pharmtech.com]

- 9. 1,4-Butanediol | HO(CH2)4OH | CID 8064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1,4-Butanediol: uses and Chemical property_Chemicalbook [chemicalbook.com]

- 11. ark-chem.co.jp [ark-chem.co.jp]

- 12. Succinic acid [anhuisunsingchem.com]

- 13. Succinic Acid: Structure, Properties, Uses & Preparation Guide [vedantu.com]

- 14. Succinic acid - Wikipedia [en.wikipedia.org]

- 15. Succinic acid - Sciencemadness Wiki [sciencemadness.org]

- 16. Sodium Succinate | C4H4Na2O4 | CID 9020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Disodium succinate | 150-90-3 [chemicalbook.com]

- 18. sodium succinate, 2922-54-5 [thegoodscentscompany.com]

- 19. chemcess.com [chemcess.com]

- 20. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Theoretical and experimental study of pharmaceutical salts: a case of trimethoprim - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 23. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Succinate: An initiator in tumorigenesis and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Cancer-derived extracellular succinate: a driver of cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: BDH Succinate Salt (CAS No. 183388-64-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDH succinate salt, identified by the CAS number 183388-64-9, is a chiral building block of significant interest in pharmaceutical synthesis. Its full chemical name is (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate. This compound serves as a crucial intermediate in the synthesis of the HIV protease inhibitor, Ritonavir. Its stereospecific structure and functional groups make it a valuable component for the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its technical specifications, available experimental data, and its role in pharmaceutical manufacturing.

Chemical and Physical Properties

The this compound is typically a white to off-white or slightly yellow crystalline powder.[1] Its solubility profile indicates that it is sparingly soluble in methanol and practically insoluble in water.[1] The compound's stability is maintained under recommended storage conditions of 0-8°C.

Structure and Stoichiometry

The CAS number 183388-64-9 corresponds to a hemi-succinate salt, indicating a 2:1 molar ratio of the parent molecule, (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane, to succinic acid. This stoichiometry is crucial for its crystalline structure and physicochemical properties.

Specifications

The following tables summarize the key specifications for this compound, compiled from various supplier and literature sources.

Table 1: General Specifications

| Parameter | Specification | Reference |

| CAS Number | 183388-64-9 | [1][2][3][4][5][6][7][8][9][10][11][12][13] |

| Chemical Name | (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate | [1][2][3][4][6][7][8][9][10][11][12][13] |

| Synonyms | This compound, BDH hemi succinic acid salt | [1][7] |

| Molecular Formula | C₅₀H₇₀N₄O₁₀ | [10] |

| Molecular Weight | 887.11 g/mol | [5] |

| Appearance | White to off-white or slightly yellow powder | [1] |

| Purity | ≥99.0% | [1][5] |

Table 2: Physicochemical Properties

| Parameter | Value | Reference |

| Melting Point | 142°C - 150°C | [1] |

| Solubility | Sparingly soluble in methanol, practically insoluble in water. | [1] |

| Specific Optical Rotation | -4.0° to -8.0° (0.5% in DMF at 25°C, on dried basis) | [1] |

| Succinic Acid Content | 12.0% - 14.5% w/w (on dried basis) | [1] |

| Loss on Drying | ≤10.0% w/w | [1] |

Role in Ritonavir Synthesis

This compound is a key intermediate in the manufacturing process of Ritonavir, a potent antiretroviral drug. The synthesis of Ritonavir involves a multi-step process where the stereochemistry of the final molecule is carefully controlled. The this compound provides a stable, crystalline form of the chiral amine precursor, which is essential for purification and handling in a large-scale manufacturing environment.

Below is a conceptual workflow illustrating the position of the this compound in the broader synthesis of Ritonavir.

References

- 1. cphi-online.com [cphi-online.com]

- 2. (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate(183388-64-9) 1H NMR spectrum [chemicalbook.com]

- 3. WO2001021603A1 - A process for the synthesis of ritonavir - Google Patents [patents.google.com]

- 4. A PROCESS FOR THE SYNTHESIS OF RITONAVIR - Patent 1133485 [data.epo.org]

- 5. sharemobile.ie [sharemobile.ie]

- 6. innospk.com [innospk.com]

- 7. sharemobile.ie [sharemobile.ie]

- 8. CN108218808A - A kind of preparation method of Ritonavir - Google Patents [patents.google.com]

- 9. US6407252B1 - Process for the synthesis of ritonavir - Google Patents [patents.google.com]

- 10. (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate Online | (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate Manufacturer and Suppliers [scimplify.com]

- 11. scbt.com [scbt.com]

- 12. 183388-64-9 CAS MSDS ((2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. sandoopharma.com [sandoopharma.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritonavir, a potent protease inhibitor, is a critical component of antiretroviral therapy, primarily used to treat HIV/AIDS. Its complex molecular structure necessitates a sophisticated and well-controlled synthesis process. A key intermediate in the efficient and high-purity production of Ritonavir is (2S,3S,5S)-5-tertButyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane, commonly referred to as BDH. The formation of its succinate salt (BDH succinate salt) is a pivotal step, not as a reactive intermediate, but as a purification technique to ensure the stereochemical purity and quality of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth analysis of the synthesis of BDH, its purification via succinate salt formation, and its subsequent conversion to Ritonavir, presenting key quantitative data, detailed experimental protocols, and visualizations of the chemical pathways.

The Significance of this compound in Ritonavir Production

The synthesis of Ritonavir involves the coupling of multiple chiral fragments. The core fragment, BDH, possesses three chiral centers, making its stereoselective synthesis and purification a significant challenge. The formation of the succinate salt of BDH serves as a highly effective method for diastereomeric purification. By reacting the crude BDH free base with succinic acid, the desired (2S,3S,5S) diastereomer selectively crystallizes as the hemi-succinate salt, leaving the undesired diastereomers in the mother liquor. This purification step is critical for achieving the high purity of over 99% required for the subsequent steps and the final API.[1]

Synthesis and Purification of this compound

The synthesis of the BDH intermediate is a multi-step process, often starting from L-phenylalanine. Various patented methods exist, with a general approach involving the formation of a protected amino alcohol backbone. A common route is outlined in the logical workflow below.

Logical Workflow for BDH Intermediate Synthesis and Purification

Caption: Synthesis and Purification of this compound.

Quantitative Data for BDH Synthesis

The following table summarizes key quantitative data reported in the synthesis of the BDH intermediate.

| Step | Reactants | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Purity/d.e. (%) | Reference |

| N-Benzylation | L-Phenylalanine, Benzyl Chloride | Tetrahydrofuran | Potassium Carbonate, Sodium Hydroxide | 65 | 5 | 92 | - | CN111393329A |

| Debenzylation | (2S,3S,5S)-2-N,N-dibenzylamino-3-carbonyl-5-tert-butoxycarbonylamino-1,6-diphenylhexane, Ammonium Formate | Methanol | 10% Pd/C | 66 | 2.5 | 92 | 98.2 (d.e.) | CN111393329A |

| Purification | Crude BDH | Ethyl Acetate / n-Heptane | - | 50 (drying) | - | - | 99.6 | CN101967130A |

Experimental Protocols

1. Synthesis of Crude (2S,3S,5S)-2-amino-3-hydroxy-5-(tert-butoxyformylamino)-1,6-diphenylhexane (BDH)

This protocol is a synthesized representation from patent literature (e.g., CN111393329A).

-

Step 1: N,N-Dibenzylation of L-Phenylalanine: In a reaction vessel, L-phenylalanine (1 eq) is suspended in tetrahydrofuran. An aqueous solution of sodium hydroxide (e.g., 32 wt%) and potassium carbonate are added. Benzyl chloride (3.3 eq) is added dropwise at room temperature. The mixture is then heated to approximately 65°C and stirred for 5 hours. After cooling, the pH is neutralized, and the product, N,N-dibenzylamino-L-benzyl phenylalanine, is extracted with a suitable organic solvent (e.g., dichloromethane) and purified by recrystallization.

-

Step 2: Formation of the Enamine: The N,N-dibenzylated intermediate is condensed with acetonitrile in the presence of a strong base like sodium amide, followed by an addition reaction with benzyl magnesium chloride to yield (S,Z)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one.

-

Step 3: Stereoselective Reduction: The enamine and carbonyl groups are stereoselectively reduced. This can be achieved using reagents such as sodium borohydride with methanesulfonic acid and a chiral inducer like (S)-2-methyl-CBS-oxazaborolidine to obtain (2S,3S,5S)-5-amino-2-(N,N-dibenzylamino)-3-hydroxy-1,6-diphenylhexane.

-

Step 4: Boc Protection: The primary amine of the resulting product is protected using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base (e.g., potassium carbonate) in a solvent like tetrahydrofuran to yield (2S,3S,5S)-2-(N,N-dibenzylamino)-3-hydroxy-5-(tert-butoxyformylamino)-1,6-diphenylhexane.

-

Step 5: Catalytic Debenzylation: The dibenzyl groups are removed by catalytic hydrogenation. The Boc-protected intermediate (1 eq) is dissolved in methanol. Ammonium formate (e.g., 3.2 eq) and 10% Palladium on carbon (e.g., 0.1 eq by weight) are added. The reaction is carried out under hydrogen pressure (e.g., 0.5 MPa) at an elevated temperature (e.g., 66°C) for approximately 2.5 hours. After completion, the catalyst is filtered off, and the solvent is evaporated. The resulting crude BDH is taken up in ethyl acetate and washed with an aqueous sodium carbonate solution and brine.

2. Purification of BDH via Succinate Salt Formation

This protocol is based on the principles described in patent CN101967130A.

-

The crude BDH obtained from the debenzylation step is dissolved in a suitable solvent such as ethyl acetate.

-

A solution of succinic acid in a compatible solvent is added to the BDH solution. The molar ratio of BDH to succinic acid is typically 2:1, leading to the formation of a hemi-succinate salt.

-

The mixture is stirred, allowing for the selective crystallization of the (2S,3S,5S)-BDH succinate salt. The crystallization process may be optimized by controlling the temperature profile (e.g., gradual cooling).

-

The precipitated this compound is collected by filtration, washed with a cold solvent to remove impurities, and dried under vacuum. This process yields the this compound with a purity exceeding 99%.

Conversion of this compound to Ritonavir

The highly purified this compound is the starting material for the final coupling steps to produce Ritonavir. This involves the liberation of the free amine from the succinate salt, followed by coupling with the other key intermediates.

Experimental Workflow for Ritonavir Synthesis from this compound

Caption: Conversion of BDH Succinate to Ritonavir.

Quantitative Data for Ritonavir Synthesis from BDH Intermediate

| Step | Reactants | Solvent | Reagent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Boc Deprotection | Intermediate II (Boc-protected diamine) | Ethyl Acetate | Concentrated HCl | 10 - 20 | 4 | 96.0 | - | CN108218808A |

| Final Coupling | Intermediate III, ((5-thiazolyl)methyl)-(4-nitrophenyl) carbonate | Ethyl Acetate | - | 50 - 60 | 8 | 85.3 | >99.5 (HPLC) | CN108218808A |

Experimental Protocol for Ritonavir Synthesis

This protocol is a synthesized representation from patent literature (e.g., CN108218808A).

-

1. Liberation of BDH Free Base: The this compound is treated with an aqueous base solution, such as sodium carbonate, to neutralize the succinic acid and liberate the BDH free base. The free base is then extracted into an organic solvent like ethyl acetate.

-

2. Boc Deprotection: The Boc-protected BDH free base (Intermediate II) is dissolved in ethyl acetate and cooled in an ice-water bath. A solution of concentrated hydrochloric acid in ethyl acetate is added dropwise while maintaining the temperature between 10-20°C. The reaction is stirred for approximately 4 hours. After the reaction is complete, the mixture is neutralized with a saturated sodium bicarbonate solution. The organic layer is washed, dried, and concentrated to yield the deprotected intermediate (Intermediate III).

-

3. Final Coupling Reaction: Intermediate III (1 eq) and ((5-thiazolyl)methyl)-(4-nitrophenyl) carbonate (e.g., 1.05 eq) are dissolved in ethyl acetate. The reaction mixture is heated to 50-60°C for about 8 hours. Upon completion, the solution is washed with saturated sodium bicarbonate solution. The crude Ritonavir is then crystallized from a solvent system such as ethyl acetate/n-heptane. The final product is filtered, washed, and dried to yield Ritonavir with a purity greater than 99.5%.

Conclusion

The use of this compound is a cornerstone in the manufacturing of high-purity Ritonavir. While not directly participating in the main reaction pathway to form the final molecule, its role in the diastereomeric purification of the key BDH intermediate is indispensable. The ability to selectively crystallize the desired (2S,3S,5S) diastereomer as a stable salt allows for the removal of unwanted stereoisomers, a critical step that significantly impacts the yield, purity, and safety of the final drug product. The detailed synthetic and purification protocols outlined in this guide, derived from the available literature, provide a comprehensive overview for researchers and professionals in the field of pharmaceutical development and manufacturing. This highlights the importance of strategic intermediate salt formation in the synthesis of complex chiral molecules.

References

Unraveling the Archives: The Quest for BDH Succinate Salt in Antiviral Development

The identity of "BDH succinate salt" as a distinct antiviral agent remains elusive within publicly available scientific literature and drug development databases. Extensive searches have not yielded a specific compound with this designation, suggesting that "BDH" may be an internal project name, a less common abbreviation, or a historical reference to a compound developed by British Drug Houses (BDH), a former pharmaceutical company.

Without a definitive identification of the active pharmaceutical ingredient, a comprehensive technical guide on its discovery, history, and mechanism of action in antiviral drug development cannot be constructed. The core requirements of providing quantitative data, detailed experimental protocols, and signaling pathway diagrams are contingent on the specific molecular entity.

The term "succinate salt" refers to a specific salt form of an active pharmaceutical ingredient. In drug development, converting a compound into a salt is a common practice to improve its physicochemical properties, such as solubility, stability, and bioavailability. Therefore, "this compound" would describe a succinic acid salt of a yet-to-be-identified parent compound, "BDH."

The history of antiviral drug discovery is rich with compounds that have progressed through various stages of development, some of which may not be widely known by their initial codenames. British Drug Houses, before its acquisition and integration into other pharmaceutical entities, had a long history of chemical and pharmaceutical research. It is plausible that "BDH" refers to a compound that was investigated by the company for its antiviral properties.

To proceed with a detailed technical analysis as requested, further clarification on the full chemical name or alternative identifiers for the compound abbreviated as "BDH" is necessary. Researchers, scientists, and drug development professionals seeking information on a specific antiviral agent are encouraged to consult internal company archives, historical scientific publications from the era of British Drug Houses' operation, or specialized chemical databases with the complete compound name.

Once the specific antiviral agent is identified, a thorough review of the scientific literature would be possible, enabling the compilation of:

-

Quantitative Data: Summarizing key metrics such as IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), CC50 (half-maximal cytotoxic concentration), and pharmacokinetic parameters in structured tables.

-

Experimental Protocols: Detailing the methodologies for critical experiments, including synthesis of the succinate salt, in vitro antiviral assays (e.g., plaque reduction assays, CPE inhibition assays), and in vivo studies in animal models.

-

Signaling Pathways and Workflows: Creating diagrams using Graphviz (DOT language) to visualize the mechanism of action, such as the inhibition of viral entry, replication, or release, as well as illustrating the experimental workflows for its evaluation.

Without this crucial piece of information, any attempt to create a technical guide would be speculative and would not meet the rigorous standards required by the intended audience of researchers and drug development professionals. We invite the user to provide the full name of the compound to enable a comprehensive and accurate response.

An In-depth Technical Guide to the Stereochemistry of (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane Succinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry, synthesis, and physicochemical properties of (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate. This chiral molecule is a critical intermediate in the synthesis of several prominent HIV protease inhibitors, including Lopinavir and Ritonavir. A detailed examination of its specific stereoisomeric form is crucial for understanding its role in producing enantiomerically pure active pharmaceutical ingredients (APIs). This document includes detailed experimental protocols for its synthesis, tabulated quantitative data, and visualizations to elucidate its chemical structure and synthetic pathway.

Introduction

(2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane, often referred to as BDH, is a key chiral building block in the pharmaceutical industry. Its succinate salt form enhances stability and solubility, making it suitable for pharmaceutical processing. The precise spatial arrangement of the three chiral centers at positions 2, 3, and 5 is paramount for its successful application in the asymmetric synthesis of HIV protease inhibitors. This guide will delve into the critical aspects of this compound, providing researchers and drug development professionals with essential technical information.

Stereochemistry and Structure

The nomenclature (2S,3S,5S) defines the absolute configuration at the three stereocenters of the hexane backbone. The specific arrangement of the amino, hydroxyl, and tert-butyloxycarbonylamino groups is a direct consequence of the stereocontrolled synthetic route employed in its preparation.

Below is a 2D representation of the chemical structure of the parent compound and its succinate salt.

Caption: 2D structures of the parent amine and succinic acid, and their salt formation.

Physicochemical and Quantitative Data

The succinate salt of (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane is typically a white to off-white crystalline powder.[1] The following tables summarize its key quantitative properties based on commercially available information.

Table 1: General Properties

| Property | Value | Reference |

| CAS Number | 183388-64-9 | [2] |

| Molecular Formula | C₂₇H₃₈N₂O₇ | [3] |

| Molecular Weight | 502.61 g/mol | [4] |

| Appearance | White to slightly yellow powder | [1] |

| Solubility | Sparingly soluble in methanol, practically insoluble in water | [1] |

Table 2: Analytical Specifications

| Parameter | Specification | Reference |

| Purity (HPLC) | ≥99.0% | [1] |

| Melting Point | 142°C - 150°C | [1] |

| Specific Optical Rotation | -4.0° to -8.0° (c=0.5 in DMF at 25°C) | [1] |

| Succinic Acid Content | 12.0% - 14.5% (w/w) | [1] |

| Loss on Drying | ≤10.0% (w/w) | [1] |

Table 3: Spectroscopic Data (Predicted)

While publicly accessible spectra are limited, the following are expected chemical shifts based on the structure. Commercial suppliers like ChemicalBook may provide actual spectra upon request.[5]

| Nucleus | Predicted Chemical Shift Range (ppm) |

| ¹H NMR | 7.10-7.40 (m, 10H, Ar-H), 4.50-4.70 (m, 1H), 3.60-3.80 (m, 1H), 2.80-3.10 (m, 3H), 2.50-2.70 (m, 2H), 2.45 (s, 4H, succinate), 1.60-1.80 (m, 2H), 1.40 (s, 9H, Boc) |

| ¹³C NMR | 178-180 (succinate C=O), 155-157 (Boc C=O), 138-140 (Ar-C), 125-130 (Ar-CH), 79-81 (Boc C), 70-72 (CH-OH), 55-57 (CH-NH₂), 50-52 (CH-NHBoc), 38-42 (CH₂), 34-36 (succinate CH₂), 28-30 (Boc CH₃) |

| Mass Spec (ESI-MS) | m/z: 385.25 [M+H]⁺ (for the free base) |

Experimental Protocols

The following protocols are based on established synthetic routes for the free base and general procedures for succinate salt formation.

Synthesis of (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane

The synthesis of the free base, a key intermediate for Lopinavir and Ritonavir, can be achieved through a multi-step process starting from L-phenylalanine. The following is a summarized workflow based on patent literature.

Caption: A simplified workflow for the synthesis of the free amine intermediate.

Protocol:

-

N,N-Dibenzylation of L-Phenylalanine: L-phenylalanine is reacted with benzyl chloride in the presence of a base such as potassium carbonate to yield N,N-dibenzylamino-L-phenylalanine benzyl ester.

-

Condensation with Acetonitrile: The resulting ester undergoes condensation with acetonitrile in the presence of a strong base like sodium amide.

-

Grignard Reaction: The product from the previous step is treated with a Grignard reagent, benzyl magnesium chloride, to introduce the second phenylmethyl group.

-

Stereoselective Reduction: The resulting enamine and ketone functionalities are stereoselectively reduced using a chiral reducing agent (e.g., (S)-2-methyl-CBS-oxazaborolidine) to establish the desired (2S,3S,5S) stereochemistry.

-

Boc Protection: The primary amino group at the 5-position is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

-

Reductive Debenzylation: The N,N-dibenzyl group at the 2-position is removed via catalytic hydrogenation (e.g., using Palladium on carbon with a hydrogen source like H₂ gas or ammonium formate) to yield the final free base.

Formation of the Succinate Salt

Protocol:

-

Dissolution: Dissolve the synthesized free base, (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane, in a suitable organic solvent such as isopropanol or ethyl acetate.

-

Addition of Succinic Acid: Prepare a solution of succinic acid (approximately 0.5 to 1.0 molar equivalents) in the same or a compatible solvent. Add the succinic acid solution dropwise to the solution of the free base with stirring.

-

Crystallization: The succinate salt will typically precipitate out of the solution upon addition or after a period of stirring, which can be facilitated by cooling the mixture.

-

Isolation and Purification: The crystalline salt is collected by filtration, washed with a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove any residual impurities, and dried under vacuum.

Role in Drug Development

This compound is a cornerstone in the synthesis of HIV-1 protease inhibitors. The protease enzyme is essential for the replication of HIV, and its inhibition is a key therapeutic strategy. The specific stereochemistry of this intermediate is critical as it dictates the three-dimensional structure of the final drug molecule, which in turn governs its binding affinity and selectivity for the HIV protease active site.

Caption: The logical flow from the key intermediate to the final therapeutic action.

Conclusion

(2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate is a molecule of significant pharmaceutical importance. Its well-defined stereochemistry is fundamental to the efficacy of the HIV protease inhibitors derived from it. This guide has provided a detailed overview of its chemical and physical properties, a plausible synthetic route, and its critical role in drug development. The provided data and protocols are intended to be a valuable resource for researchers and scientists in the field of medicinal chemistry and pharmaceutical development.

References

- 1. cphi-online.com [cphi-online.com]

- 2. scbt.com [scbt.com]

- 3. [2S,3S,5S]-2-Amino-3-hydroxy-5-tert-butyloxycarbonylamino-1,6-diphenylhexane succinate salt | C27H38N2O7 | CID 11997925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 183388-64-9 CAS MSDS ((2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate(183388-64-9) 1H NMR spectrum [chemicalbook.com]

Solubility and stability of BDH succinate salt in different solvents

An In-depth Technical Guide to the Solubility and Stability of BDH Succinate Salt in Different Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility and stability of this compound in various solvents. Due to the absence of publicly available quantitative data for this specific salt, this document serves as a detailed framework for researchers to conduct their own empirical studies. The protocols outlined herein are based on established pharmaceutical testing guidelines and scientific best practices.

Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical parameter that influences its bioavailability and formulation development. The following section details the widely accepted shake-flask method for determining thermodynamic solubility.

Experimental Protocol: Shake-Flask Method

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[1][2] It involves creating a saturated solution of the compound in a specific solvent and then measuring the concentration of the dissolved solute.

Materials:

-

This compound

-

Volumetric flasks

-

Solvents of interest (e.g., Water, Ethanol, Methanol, DMSO, DMF)

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometric method for concentration analysis

-

Analytical balance

-

pH meter (for aqueous solutions)

Procedure:

-

Preparation of Solvent: Prepare the desired solvent systems. For aqueous solutions, adjust the pH to the desired level (e.g., 1.2, 4.5, 6.8, 7.4) to assess pH-dependent solubility.[3]

-

Addition of Excess Solute: Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution.[3]

-

Equilibration: Place the flasks in a temperature-controlled shaker or on a stirrer. Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended.[3] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when consecutive measurements show no significant change in concentration.

-

Phase Separation: After equilibration, allow the undissolved solid to settle. To separate the solid from the saturated solution, either centrifuge the samples or filter the solution using a syringe filter that does not adsorb the compound.[3] It is important to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or µg/mL.

Data Presentation: Solubility of this compound

The following tables are templates for presenting the experimentally determined solubility data.

Table 1: Solubility of this compound in Various Solvents at 25 °C

| Solvent | Solubility (mg/mL) |

| Water (pH 7.0) | Experimental Value |

| Ethanol | Experimental Value |

| Methanol | Experimental Value |

| DMSO | Experimental Value |

| DMF | Experimental Value |

Table 2: pH-Dependent Aqueous Solubility of this compound at 25 °C

| pH | Solubility (mg/mL) |

| 1.2 | Experimental Value |

| 4.5 | Experimental Value |

| 6.8 | Experimental Value |

| 7.4 | Experimental Value |

Visualization: Solubility Determination Workflow

Caption: Workflow for determining the thermodynamic solubility of this compound.

Stability Assessment

Stability testing is crucial to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[4] This section outlines the protocols for forced degradation and long-term stability studies.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to identify potential degradation products and establish degradation pathways.[5] These studies help in developing and validating stability-indicating analytical methods. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Acid Hydrolysis:

-

Dissolve a known amount of this compound in a solution of HCl (e.g., 0.1 M).

-

Store the solution at an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 24 hours).

-

At specified time points, withdraw aliquots, neutralize with NaOH, and analyze by HPLC.

-

If no degradation is observed, a higher concentration of acid or a higher temperature can be used.

-

-

Base Hydrolysis:

-

Dissolve a known amount of this compound in a solution of NaOH (e.g., 0.1 M).

-

Store the solution at an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 8 hours).

-

At specified time points, withdraw aliquots, neutralize with HCl, and analyze by HPLC.

-

If no degradation is observed, a higher concentration of base or a higher temperature can be used.

-

-

Oxidative Degradation:

-

Dissolve a known amount of this compound in a solution of H₂O₂ (e.g., 3%).

-

Store the solution at room temperature, protected from light, for a defined period (e.g., up to 12 hours).

-

At specified time points, withdraw aliquots and analyze by HPLC.

-

-

Thermal Degradation:

-

Place a known amount of solid this compound in a temperature-controlled oven (e.g., at 80 °C) for a defined period (e.g., 48 hours).[5]

-

At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.

-

-

Photostability:

-

Expose a sample of this compound (solid and in solution) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]

-

A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

-

After the exposure period, analyze both the exposed and control samples by HPLC.

-

Experimental Protocol: Long-Term Stability Studies

Long-term stability studies are performed under recommended storage conditions to establish the shelf-life of a drug substance.[8]

Materials:

-

This compound in its proposed container closure system

-

Stability chambers capable of maintaining specified temperature and humidity conditions (e.g., 25 °C / 60% RH, 30 °C / 65% RH, 40 °C / 75% RH)

-

Validated stability-indicating HPLC method

Procedure:

-

Sample Preparation: Place samples of this compound in the appropriate container closure system.

-

Storage: Store the samples in stability chambers under the desired long-term and accelerated conditions as per ICH guidelines.[9]

-

Testing Frequency:

-

Analysis: At each time point, analyze the samples for appearance, assay of the active substance, and degradation products using a validated stability-indicating HPLC method.

Data Presentation: Stability of this compound

The following tables are templates for presenting the stability data.

Table 3: Summary of Forced Degradation Studies for this compound

| Stress Condition | Conditions | Observation/Degradation (%) | Major Degradation Products |

| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24h | Experimental Value | Identify and Quantify |

| Base Hydrolysis | 0.1 M NaOH, 60 °C, 8h | Experimental Value | Identify and Quantify |

| Oxidation | 3% H₂O₂, RT, 12h | Experimental Value | Identify and Quantify |

| Thermal | 80 °C, 48h | Experimental Value | Identify and Quantify |

| Photostability | 1.2 million lux h, 200 W h/m² | Experimental Value | Identify and Quantify |

Table 4: Long-Term Stability Data for this compound at 25 °C / 60% RH

| Time (Months) | Appearance | Assay (%) | Total Degradation Products (%) |

| 0 | Initial Observation | Initial Value | Initial Value |

| 3 | Observation | Experimental Value | Experimental Value |

| 6 | Observation | Experimental Value | Experimental Value |

| 9 | Observation | Experimental Value | Experimental Value |

| 12 | Observation | Experimental Value | Experimental Value |

| 18 | Observation | Experimental Value | Experimental Value |

| 24 | Observation | Experimental Value | Experimental Value |

| 36 | Observation | Experimental Value | Experimental Value |

Visualization: Stability Testing Signaling Pathway

Caption: Overview of the stability testing process for this compound.

Conclusion

References

- 1. enamine.net [enamine.net]

- 2. bioassaysys.com [bioassaysys.com]

- 3. quora.com [quora.com]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. humiditycontrol.com [humiditycontrol.com]

- 9. edaegypt.gov.eg [edaegypt.gov.eg]

- 10. ema.europa.eu [ema.europa.eu]

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate (BDH succinate salt) in the asymmetric synthesis of the antiretroviral drug, Ritonavir. The use of the succinate salt of this key intermediate is a critical step for ensuring the high purity required for pharmaceutical applications.

Introduction

The asymmetric synthesis of Ritonavir, a potent HIV protease inhibitor, involves the coupling of several chiral fragments. One of the key intermediates is (2S,3S,5S)-2-amino-3-hydroxy-5-(tert-butoxycarbonylamino)-1,6-diphenylhexane, commonly referred to as BDH. The stereochemical purity of BDH is paramount for the efficacy and safety of the final drug product. Purification of the crude BDH intermediate is often challenging. A highly effective method for obtaining high-purity BDH is through the formation of its succinate salt, which allows for efficient crystallization and removal of impurities.[1] This document outlines the synthesis of the BDH intermediate, its purification via the succinate salt, and the subsequent steps to synthesize Ritonavir.

Data Presentation

The use of this compound for purification significantly improves the purity of the intermediate, which is crucial for the subsequent coupling reaction and the quality of the final Ritonavir product.

Table 1: Purity of BDH Intermediate With and Without Succinate Salt Purification

| Purification Method | Typical Purity of BDH | Reference |

| Direct Crystallization of Crude Product | Variable, often <98% | General knowledge of organic synthesis |

| Crystallization of Succinate Salt | >99.5% | [1] |

Table 2: Example Yields for Key Steps in Ritonavir Synthesis

| Reaction Step | Starting Material | Product | Typical Yield | Reference |

| Synthesis of BDH Intermediate | (2S,3S,5S)-2-N,N-dibenzylamino-3-hydroxy-5-tert-butoxycarbonylamino-1,6-diphenylhexane | BDH | 92% | |

| Final Coupling to Ritonavir | (2S,3S,5S)-5-Amino-2-(N-((5-thiazyl)-methoxycarbonyl)amino)-3-hydroxy-1,6-diphenylhexane | Ritonavir | 91.5% |

Experimental Protocols

Protocol 1: Synthesis of the BDH Intermediate

This protocol is adapted from methodologies described in patent literature for the stereoselective synthesis of the BDH intermediate.

Step 1: Synthesis of N,N-dibenzylamino-L-benzyl phenylalanine

-

In a dry three-neck flask, combine 16.5g (0.1 mol) of L-phenylalanine, 57.6g (0.8 mol) of tetrahydrofuran, 29.7g of 32 wt% sodium hydroxide solution, and 8.28g (0.06 mol) of potassium carbonate.

-

With mechanical stirring and a water bath for heating, slowly add 41.77g (0.33 mol) of benzyl chloride from a constant-pressure dropping funnel at room temperature.

-

After the addition is complete, heat the water bath to 65°C and continue stirring for 5 hours.

-

Cool the reaction to room temperature and adjust the pH to neutral with triethylamine.

-

Perform vacuum filtration and extract the filtrate twice with dichloromethane.

-

Wash the combined organic layers with a saturated salt solution, dry over anhydrous sodium sulfate, filter, and recrystallize from petroleum ether to obtain N,N-dibenzylamino-L-benzyl phenylalanine.

Step 2: Synthesis of the BDH Intermediate (Precursor)

This is a multi-step process involving condensation, Grignard reaction, and stereoselective reduction as detailed in patent CN111393329A. A simplified final debenzylation step to obtain crude BDH is presented here.

-

To an autoclave, add 56.48g of (2S,3S,5S)-2-N,N-dibenzylamino-3-hydroxy-5-tert-butoxycarbonylamino-1,6-diphenylhexane and 200 mL of methanol.

-

Stir until dissolved, then add 5.32g of 10% Palladium on carbon and 10.09g of ammonium formate.

-

Pressurize the autoclave with hydrogen to 0.5 MPa and heat to 66°C for 2.5 hours.

-

Cool to room temperature, filter, and concentrate the solution.

-

Dissolve the residue in ethyl acetate and wash with 120 mL of 5 wt% sodium carbonate solution, followed by a saturated salt solution.

-

Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude BDH intermediate.

Protocol 2: Purification of BDH via Succinate Salt Formation

This protocol describes the purification of the crude BDH intermediate by forming its succinate salt.

-

Dissolve the crude BDH obtained from Protocol 1 in a suitable solvent such as ethyl acetate.

-

Add a stoichiometric amount of succinic acid dissolved in a minimal amount of a suitable solvent (e.g., ethanol).

-

Stir the mixture at room temperature to allow for the formation of the succinate salt, which will precipitate out of the solution.

-

Collect the precipitate by filtration and wash with a small amount of cold ethyl acetate.

-

Dry the collected solid under vacuum to obtain the highly pure this compound. A purity of over 99% can be achieved with this method.[1]

Protocol 3: Liberation of Free BDH (Desalting)